cis-(Z)-Flupentixol Dihydrochloride

Dopamine receptor pharmacology Antipsychotic stereoselectivity Receptor binding assay

cis-(Z)-Flupentixol Dihydrochloride (CAS 2413-38-9) is the pharmacologically active geometric isomer of the thioxanthene-class first-generation antipsychotic flupentixol. It functions as a potent antagonist at dopamine D1, D2, D3, and D4 receptors, with roughly equal affinity for D1 and D2 subtypes — a receptor-binding signature that distinguishes it from the butyrophenone (e.g., haloperidol) and phenothiazine (e.g., fluphenazine) classes, which exhibit marked D2 selectivity.

Molecular Formula C23H27Cl2F3N2OS
Molecular Weight 507.4 g/mol
CAS No. 2413-38-9
Cat. No. B030078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-(Z)-Flupentixol Dihydrochloride
CAS2413-38-9
Synonyms4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol Dihydrochloride;  Emergil;  FX 703;  Metamin;  Siplarol; 
Molecular FormulaC23H27Cl2F3N2OS
Molecular Weight507.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
InChIInChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H
InChIKeyIOVDQEIIMOZNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility60.1 [ug/mL] (The mean of the results at pH 7.4)

cis-(Z)-Flupentixol Dihydrochloride (CAS 2413-38-9): Procurement-Relevant Pharmacological Identity and Comparator Landscape


cis-(Z)-Flupentixol Dihydrochloride (CAS 2413-38-9) is the pharmacologically active geometric isomer of the thioxanthene-class first-generation antipsychotic flupentixol [1]. It functions as a potent antagonist at dopamine D1, D2, D3, and D4 receptors, with roughly equal affinity for D1 and D2 subtypes — a receptor-binding signature that distinguishes it from the butyrophenone (e.g., haloperidol) and phenothiazine (e.g., fluphenazine) classes, which exhibit marked D2 selectivity [2]. The compound also binds serotonin 5-HT2A receptors (Ki = 7 nM) and has been identified as a novel PI3Kα inhibitor (IC50 = 127 nM), a secondary pharmacology feature absent in most comparator antipsychotics at comparable concentrations [3]. Critically, the antipsychotic activity resides almost exclusively in the cis-(Z) configuration; the trans-(E) isomer displays 80- to 273-fold lower affinity at D2 and D3 receptors respectively, making isomeric purity a decisive factor in both research reproducibility and clinical formulation strategy [4].

Why cis-(Z)-Flupentixol Dihydrochloride Cannot Be Interchanged with Other Dopamine Antagonists in Research and Clinical Settings


Substitution of cis-(Z)-flupentixol dihydrochloride with a generic 'dopamine antagonist' or even a structurally related thioxanthene introduces multiple uncontrolled variables that can invalidate experimental outcomes. First, geometric isomerism is pharmacologically decisive: the trans-(E)-flupentixol isomer exhibits an approximately 80-fold lower affinity at the D2 receptor (Ki = 120 nM vs 1.5 nM) and a 273-fold lower affinity at D3 (Ki = 300 nM vs 1.1 nM) measured in identical assay systems [1]. Second, flupentixol's balanced D1/D2 antagonism profile produces a behavioral and neurochemical fingerprint distinct from D2-selective agents such as haloperidol (D1/D2 Ki ratio ~67–102) — differences that manifest in methylphenidate-antagonism tests, adenylate cyclase coupling, and striatal receptor regulation following chronic administration [2][3]. Third, the oral formulation of flupentixol is supplied as an equimolar cis/trans mixture, whereas the depot preparation contains isolated cis-(Z)-isomer, meaning procurement of research-grade material without specification of isomeric composition introduces a confounding variable equivalent to ~50% inactive compound [4]. These factors collectively ensure that receptor-binding, behavioral, and pharmacokinetic data generated with one isomer or analog cannot be extrapolated to another.

cis-(Z)-Flupentixol Dihydrochloride: Quantitative Differentiation Evidence Against Key Comparators


Cis-vs-Trans Geometric Isomer Binding Affinity: 80-Fold D2 and 273-Fold D3 Discrimination in a Direct Head-to-Head Assay

In the same study using identical experimental conditions (human cloned D2 and D3 receptors expressed in CHO cells, [125I]iodosulpiride radioligand), cis-(Z)-flupentixol displayed a D2 Ki of 1.5 nM, whereas trans-(E)-flupentixol exhibited a D2 Ki of 120 nM — an approximately 80-fold difference. At the D3 receptor, the discrimination was even more pronounced: cis-(Z)-flupentixol Ki = 1.1 nM versus trans-(E)-flupentixol Ki = 300 nM, representing a 273-fold difference [1]. This stereoselectivity is not attributable to assay variability but to fundamental differences in three-dimensional structure and electrostatic potential between the isomers, as demonstrated by molecular dynamics simulations that revealed significantly more negative electrostatic potentials around the 2-substituent of the trans(E)-isomer, weakening receptor interactions [2].

Dopamine receptor pharmacology Antipsychotic stereoselectivity Receptor binding assay

Balanced D1/D2 Antagonism vs Haloperidol: Class-Level Differentiation with Quantitative D1 IC50 Comparison

cis-(Z)-Flupentixol belongs to the thioxanthene class, which is distinguished by equal affinity for both dopamine D1 and D2 receptors, in contrast to butyrophenones (haloperidol, spiroperidol) and diphenylbutylpiperidines (pimozide), which interact exclusively with D2 receptors [1]. Quantitatively, in rat striatal membrane binding assays using [3H]piflutixol as the D1 ligand, cis-flupentixol exhibited a D1 IC50 of 30 nM, whereas haloperidol required 4 μM — a 133-fold difference in D1 potency. Fluphenazine, a phenothiazine comparator, had an intermediate D1 IC50 of 200 nM (6.7-fold weaker than cis-flupentixol) [2]. The balanced D1/D2 profile is functionally consequential: in behavioral studies, the methylphenidate-antagonistic effect of thioxanthenes is almost unchanged by co-treatment with anticholinergic agents, whereas that of butyrophenones is dramatically attenuated, and in chronic administration paradigms, only thioxanthenes reverse methylphenidate-induced supersensitivity [1].

D1/D2 selectivity ratio Antipsychotic classification Adenylate cyclase coupling

In Vivo D1 and 5-HT2A Receptor Occupancy in Schizophrenia Patients: PET Imaging Comparison of Flupentixol vs Haloperidol and Risperidone

In a randomized controlled PET imaging study of medicated schizophrenia patients (flupentixol n=13, 5.7±1.4 mg/day; haloperidol n=11, 8.5±5.5 mg/day; risperidone n=11, 3.6±1.3 mg/day), striatal D1 receptor occupancy (D1-RO) measured with [11C]SCH23390 was 20±5% under flupentixol versus 14±6% under haloperidol — a 43% relative increase. Frontal 5-HT2A receptor occupancy measured with 3-N-[11C]methylspiperone was 20±10% under flupentixol, whereas under risperidone it was not significantly different from zero [1]. Striatal D2-RO was comparable (flupentixol 50–70%). These in vivo data confirm that flupentixol's balanced in vitro D1/D2/5-HT2A profile translates into measurable multi-receptor engagement at clinical doses, whereas haloperidol produces negligible D1 occupancy and risperidone shows minimal 5-HT2A occupancy at the doses studied [1]. The clinical relevance is underscored by earlier findings that flupentixol was not inferior to risperidone in patients with predominant negative symptoms, a domain linked to D1 and 5-HT2A modulation [1].

Receptor occupancy PET 5-HT2A antagonism Negative symptoms Clinical neuroimaging

PI3Kα Kinase Inhibition: A Distinct Secondary Pharmacology Not Shared by Haloperidol or Fluphenazine at Comparable Concentrations

cis-(Z)-Flupentixol dihydrochloride inhibits the lipid kinase PI3Kα with an IC50 of 127 nM in cell-free kinase assays . At the cellular level, flupentixol (2.5–40 μM) dose-dependently reduced lung cancer cell viability across A549 (IC50 2.1 μM), H1299 (IC50 2.5 μM), and H460 (IC50 2.8 μM) lines, suppressed AKT phosphorylation at Ser473, induced G0/G1 cell cycle arrest, and increased apoptosis rates to 28.3% in A549 cells at 4 μM [1]. In vivo, intragastric flupentixol administration (40 mg/kg, once daily, 21 days) suppressed A549 xenograft tumor growth in nude mice [1]. Critically, this PI3K inhibitory activity is not a class effect of first-generation antipsychotics: haloperidol, fluphenazine, and chlorpromazine have not been reported to inhibit PI3Kα at comparable nanomolar concentrations. Flupentixol's dual dopamine antagonist/PI3K inhibitor pharmacology makes it uniquely suited for studies exploring the intersection of neuropharmacology and oncology, particularly investigations of repurposed antipsychotics in PI3K-dependent cancers [1].

PI3K/AKT pathway Anticancer drug repurposing Kinase inhibition Polypharmacology

Formulation-Dependent Isomer Composition: Quantitative Implications for Research Procurement and Batch-to-Batch Reproducibility

Commercial pharmaceutical formulations of flupentixol differ fundamentally in isomer composition: oral tablets and drops contain an equimolar (approximately 50:50) mixture of active cis-(Z) and inactive trans-(E) isomers, whereas the depot intramuscular preparation (flupentixol decanoate) contains the isolated cis-(Z)-isomer esterified with decanoic acid [1]. HPLC analysis of multiple flupentixol samples has demonstrated small but measurable batch-to-batch variations in isomer ratios [2]. In human pharmacokinetic studies, steady-state plasma concentrations of the trans-isomer are significantly higher than those of the cis-isomer, demonstrating that the two isomers are handled differently by the organism — stereoselective metabolism further complicates extrapolation from racemic to isolated-isomer preparations [3]. For research procurement, this means that a specification of merely 'flupentixol dihydrochloride' without explicit cis-(Z) designation may yield material with anywhere from 50% to >98% active isomer content, depending on the supplier's purification method. A selective 19F NMR method has been validated specifically to distinguish and quantify cis(Z)- and trans(E)-flupentixol stereoisomers in human serum, highlighting the analytical recognition of this issue [4].

Isomer purity HPLC quantification Formulation analysis Therapeutic drug monitoring

cis-(Z)-Flupentixol Dihydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


D1/D2 Balanced Antagonism in Behavioral Neuroscience: Investigating Dopamine Receptor Subtype Contributions to Motor and Reward Behaviors

For studies requiring simultaneous blockade of both D1 and D2 dopamine receptors without the confounding variable of using two separate antagonists (e.g., SCH 23390 + haloperidol), cis-(Z)-flupentixol dihydrochloride provides a single-agent solution with verified equal D1/D2 affinity [1]. In rodent behavioral models, cis-flupentixol (0.25–0.5 mg/kg i.p.) dose-dependently inhibits cocaine-induced hyperactivity, and chronic administration (0.8–1.2 mg/kg/day for up to 18 months) produces striatal dopamine receptor supersensitivity distinct from that induced by D2-selective agents — effects that are entirely absent with trans-(E)-flupentixol, confirming stereoselectivity [2]. This scenario is specifically supported by the D1 IC50 differentiation data (30 nM vs 4 μM for haloperidol) and the behavioral differentiation evidence from the methylphenidate-antagonism paradigm [1].

PET Imaging and Receptor Occupancy Studies: Validated In Vivo Multi-Receptor Probe for Translational Psychiatry Research

cis-(Z)-Flupentixol is uniquely positioned among first-generation antipsychotics for human PET occupancy studies because it produces measurable D1, D2, and 5-HT2A receptor occupancy at clinically tolerated doses — a profile confirmed by [11C]SCH23390, [11C]raclopride, and 3-N-[11C]methylspiperone PET imaging in schizophrenia patients [1]. With D2-RO of 50–70%, D1-RO of 20±5%, and 5-HT2A-RO of 20±10%, flupentixol provides a multi-receptor reference standard against which newer antipsychotics can be benchmarked. The ED50 for D2 occupancy (approximately 0.7 ng/ml serum) provides a quantitative framework for dose selection in preclinical PET or SPECT studies [1]. This application is directly supported by the in vivo occupancy data (Evidence Item 3).

Anticancer Drug Repurposing Research: Dual Dopamine Antagonist / PI3Kα Inhibitor for Lung Cancer and MDR Reversal Studies

Flupentixol dihydrochloride is indicated for oncology research programs investigating PI3K/AKT pathway inhibition, with validated PI3Kα IC50 of 127 nM and in vivo tumor growth suppression demonstrated in A549 lung cancer xenograft models [1]. Additionally, cis-(Z)-flupentixol has shown stereoselective potency as a P-glycoprotein (P-gp) modulator capable of reversing multidrug resistance — cis and trans isomers both inhibit P-gp but with distinct mechanisms and the F983A mutation in P-gp differentially affects modulation by cis-(Z)-flupentixol [2]. No other conventional antipsychotic (haloperidol, fluphenazine, chlorpromazine) has been documented to inhibit PI3Kα at comparable nanomolar concentrations, giving flupentixol a unique niche in drug repurposing pipelines [1].

Isomer-Specific Analytical Method Development and Reference Standard Procurement

The pronounced pharmacological difference between cis-(Z) and trans-(E) isomers of flupentixol — up to 273-fold at D3 receptors [1] — creates a stringent requirement for isomer-specific analytical methods in pharmaceutical quality control and therapeutic drug monitoring. HPLC methods capable of baseline separation of cis- and trans-isomers of thioxanthene neuroleptics (flupentixol, clopenthixol, chlorprothixene) on calixarene- and resorcinarene-bonded stationary phases have been developed [2]. Researchers developing or validating such methods require certified reference standards of isolated cis-(Z)-flupentixol dihydrochloride with documented isomeric purity (typically ≥98%) to establish calibration curves and system suitability parameters. The essential requirement for stereochemically pure reference material is reinforced by the known batch-to-batch variability in isomer ratios of commercial flupentixol samples [3].

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